![molecular formula C16H22ClNO3 B14708565 2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate CAS No. 13238-50-1](/img/structure/B14708565.png)
2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate is an organic compound that features a butanoyl group attached to a 4-chlorophenyl ring, which is further connected to an aminoethyl butanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate typically involves a multi-step process. One common method includes the acylation of 4-chloroaniline with butanoyl chloride to form N-(4-chlorophenyl)butanamide. This intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as sodium hydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the 4-chlorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-[Butanoyl(4-fluorophenyl)amino]ethyl butanoate
- 2-[Butanoyl(4-bromophenyl)amino]ethyl butanoate
- 2-[Butanoyl(4-methylphenyl)amino]ethyl butanoate
Uniqueness
2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.
属性
CAS 编号 |
13238-50-1 |
|---|---|
分子式 |
C16H22ClNO3 |
分子量 |
311.80 g/mol |
IUPAC 名称 |
2-(N-butanoyl-4-chloroanilino)ethyl butanoate |
InChI |
InChI=1S/C16H22ClNO3/c1-3-5-15(19)18(11-12-21-16(20)6-4-2)14-9-7-13(17)8-10-14/h7-10H,3-6,11-12H2,1-2H3 |
InChI 键 |
ROWHXJJDRBHGRJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)N(CCOC(=O)CCC)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


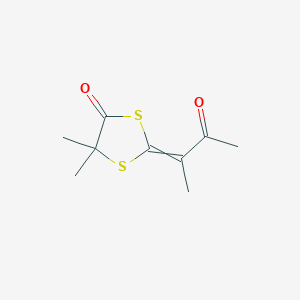
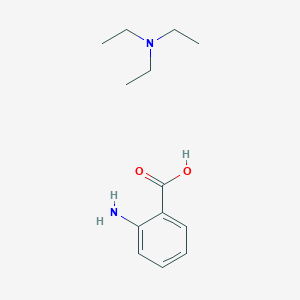

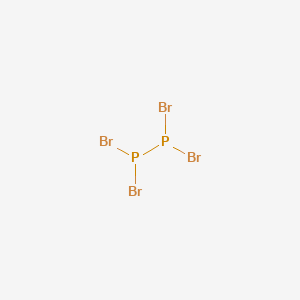
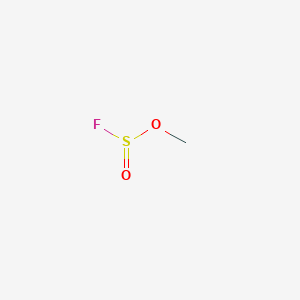


![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)
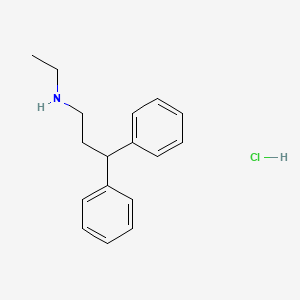


![2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate](/img/structure/B14708539.png)

![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
